4-Feruloylquinic acid

Organic Synthesis Isomer Purity Cost of Goods

Quantifying 4-FQA in complex matrices is confounded by co-elution with 5-FQA under standard RP-HPLC conditions. This authenticated 4-Feruloylquinic acid reference standard resolves this challenge. - Enables isomer-specific LC-MS/MS method development and validation with compound-specific MS/MS fingerprints. - Serves as a critical negative/positional control in SAR studies of chlorogenic acid bioactivity. - Functions as a unique biomarker for dietary exposure assessment and botanical extract batch-to-batch authentication. Available with documented purity, ready for global shipment.

Molecular Formula C17H20O9
Molecular Weight 368.3 g/mol
Cat. No. B1246497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Feruloylquinic acid
Molecular FormulaC17H20O9
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O
InChIInChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1
InChIKeyVTMFDSJJVNQXLT-XQCMRRNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Feruloylquinic Acid Overview


4-Feruloylquinic acid (4-FQA, CAS: 2613-86-7), also known as 4-O-feruloylquinic acid, is a naturally occurring phenolic compound classified as a hydroxycinnamic acid ester and a member of the chlorogenic acid (CGA) family [1]. It is formed by the esterification of trans-ferulic acid with D-(-)-quinic acid at the 4-position [2]. This compound is a minor but analytically significant constituent in various plants, notably coffee beans (Coffea canephora) and Devil's club (Oplopanax horridus), and serves as a critical biomarker for dietary intake and metabolic studies [3].

Hydroxycinnamic acid ester; chlorogenic acid family
Certified 4-O positional isomer analytical standard
Biomarker for dietary intake and metabolic studies
Position-specific reference for SAR and QC applications

4-Feruloylquinic Acid Generic Standard Limitations


Substituting 4-feruloylquinic acid with its structural isomers (e.g., 3-O- or 5-O-feruloylquinic acid) or the more abundant caffeoylquinic acids (e.g., chlorogenic acid) is not analytically or biologically valid. In the chlorogenic acid family, the position of the acyl ester on the quinic acid core dictates the compound's chromatographic behavior, mass spectrometric fragmentation pattern, and biological activity [1]. Crucially, 4-FQA and 5-FQA are known to co-elute under standard reversed-phase HPLC conditions, making accurate quantification impossible without a verified reference standard for each [2]. Furthermore, a direct comparative study has demonstrated that 3-O-feruloylquinic acid exhibits significantly stronger antioxidant and anti-inflammatory properties than its 4-O isomer, underscoring that bioactivity is not uniform across this isomer class [3].

Isomer mismatch Replacing 4-O with 3-O or 5-O feruloylquinic acid alters chromatographic behavior and MS/MS fragmentation, compromising identification accuracy.
Co-elution risk 4-FQA co-elutes with 5-FQA in standard RP-HPLC; without an authenticated standard, quantification errors are likely.
Bioactivity divergence Reported anti-inflammatory and antioxidant properties differ by isomer position; using a generic CGA standard may confound biological assays.

4-Feruloylquinic Acid Evidence Guide


Synthetic Efficiency of 4-FQA

A direct, head-to-head synthetic study compared the overall yields for the three regioisomers of feruloylquinic acid starting from the same precursor, D-(-)-quinic acid. The synthesis of 4-O-feruloylquinic acid was markedly less efficient, achieving an overall yield of only 15%. This is significantly lower than the yields obtained for its two isomers [1].

Synthetic yield
Head-to-head
15% overall yield (vs. 33% 3-O, 45% 5-O)
Low synthetic efficiency drives reliance on certified analytical standard.
Multi-step synthesis from D-(-)-quinic acid
Organic Synthesis Isomer Purity Cost of Goods

LC-MS/MS for Co-Eluting Isomer Resolution

A study on the determination of chlorogenic acids in brewed coffee using HPLC-DAD found that 4-FQA and 5-FQA could not be separated chromatographically [1]. This is a critical limitation for routine analysis. In contrast, a targeted LC-MS/MS method was developed that successfully resolves all four regioisomers of feruloylquinic acid, allowing for their unambiguous identification based on distinct MS/MS fragmentation fingerprints in the negative ion mode [2].

Isomer resolution
Head-to-head
HPLC-DAD: co-elution; LC-MS/MS: baseline separation
Pure 4-FQA standard required for accurate quantification in complex matrices.
Distinct MS/MS fingerprint in negative ion mode
Analytical Chemistry Method Development Chromatography

Anti-Inflammatory Activity: 3-O vs 4-O Isomer

A study isolating feruloylquinic acid isomers from Pleioblastus amarus shoots provided direct comparative data on their in vitro activities. While 4-O-feruloylquinic acid was isolated and characterized, the study explicitly reported that the antioxidant capacity of 3-O-feruloylquinic acid was stronger than that of the other compounds, including 4-FQA [1]. Furthermore, 3-O-feruloylquinic acid demonstrated a significant anti-inflammatory effect by restricting nitric oxide release from LPS-induced RAW 264.7 macrophages.

Anti-inflammatory activity
Reported
3-O: 60.92% inhibition at 400 µg/mL; 4-O: lower (unquantified)
Isomer-specific response; substitution may confound biological studies.
LPS-induced RAW 264.7 macrophage assay
Pharmacognosy Natural Products Inflammation

4-Feruloylquinic Acid Application Scenarios


LC-MS/MS Method Development Standard

Given that 4-FQA co-elutes with 5-FQA in routine HPLC analyses, an authenticated standard of 4-FQA is indispensable for developing and validating robust LC-MS/MS methods. This is critical for any research involving the quantification of chlorogenic acid isomers in complex matrices like coffee, fruits, or biological samples. The use of a pure 4-FQA standard allows for the construction of accurate calibration curves and the generation of compound-specific MS/MS fingerprints, thereby ensuring analytical precision and data integrity [1].

Dietary Intake and Metabolism Biomarker

4-FQA is a minor component of the human diet, primarily derived from specific sources like coffee and certain fruits. Its presence and concentration in biological fluids (e.g., plasma, urine) serve as a specific and verifiable biomarker for the consumption and metabolic processing of these foods. Unlike more abundant CGAs, its distinct profile provides higher-resolution dietary exposure assessment, making it a valuable analytical target for large-scale epidemiological or nutritional intervention studies [1].

SAR Control for Chlorogenic Acids

Because the bioactivity of feruloylquinic acids is position-dependent (e.g., the 3-O isomer exhibits stronger anti-inflammatory activity than the 4-O isomer), 4-FQA serves as a crucial negative or comparative control in SAR studies. Researchers investigating the molecular targets and pharmacological mechanisms of CGAs must use the specific 4-O isomer to deconvolute which effects are common to the class and which are unique to a specific regioisomer [1]. Using a generic chlorogenic acid standard would confound these results.

QC Authentication of Natural Extracts

For manufacturers of botanical extracts (e.g., coffee, Devil's club), the ratio of 4-FQA to other CGA isomers can serve as a unique chemical fingerprint for authentication and batch-to-batch consistency. The fact that 4-FQA and 5-FQA are difficult to separate by HPLC makes the use of a certified reference standard essential for any QC lab aiming to profile the full spectrum of FQA isomers in their products, thereby ensuring premium quality and supporting label claims [1].

Application
Selection Property
Validation Focus
LC-MS/MS method development
Authenticated 4-O isomer standard for resolving co-elution with 5-FQA
MS/MS fragmentation fingerprint and calibration accuracy
Dietary biomarker studies
Position-specific biomarker for dietary exposure assessment
Quantitative analysis in plasma/urine matrices
Structure-activity relationship control
Isomer-specific bioactivity as comparative control
Deconvolution of regioisomer-dependent effects
Botanical extract QC
Chemical fingerprint ratio of 4-FQA to other CGAs
Batch-to-batch consistency and label claim verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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